molecular formula C20H21NO3 B3945919 5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B3945919
M. Wt: 323.4 g/mol
InChI Key: OOWAVKUIKCAPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the ethylphenyl group, and the addition of the hydroxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Indoles: Compounds with a structure similar to the indole core of the target compound.

    Phenylketones: Compounds with a phenyl group attached to a ketone.

Uniqueness

5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-13-5-8-15(9-6-13)18(22)12-20(24)16-11-14(4-2)7-10-17(16)21-19(20)23/h5-11,24H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWAVKUIKCAPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)CC)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-ETHYL-3-[2-(4-ETHYLPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE

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